N-[2-(undecanoylamino)ethyl]undecanamide
Description
N-[2-(Undecanoylamino)ethyl]undecanamide is a bis-amide compound characterized by two undecanoyl chains linked via an ethylenediamine backbone. Its structure features a central ethylamino group bridging two long alkyl chains (C11), conferring amphiphilic properties.
Properties
Molecular Formula |
C24H48N2O2 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-[2-(undecanoylamino)ethyl]undecanamide |
InChI |
InChI=1S/C24H48N2O2/c1-3-5-7-9-11-13-15-17-19-23(27)25-21-22-26-24(28)20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
UTHPRQBCDYTNGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(undecanoylamino)ethyl]undecanamide typically involves the reaction of undecanoic acid with ethylenediamine, followed by the acylation of the resulting intermediate with another molecule of undecanoic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(undecanoylamino)ethyl]undecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[2-(undecanoylamino)ethyl]undecanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s long aliphatic chains make it useful in studying membrane interactions and lipid biochemistry.
Industry: The compound can be used in the formulation of surfactants, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(undecanoylamino)ethyl]undecanamide involves its interaction with biological membranes and proteins. The compound’s long aliphatic chains allow it to insert into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated processes. Additionally, the amide groups may interact with specific protein targets, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-Iodoquinolin-8-yl)undecanamide
- Structure: An undecanamide group attached to a 5-iodo-quinoline moiety.
- Key Properties: Acts as a bidentate ligand in organoboron polymers. Exhibits strong fluorescence (quantum yield ΦF = 0.65) due to extended conjugation from the quinoline group and alkyl chain flexibility. Outperforms shorter-chain analogs (e.g., hexanamide derivatives) in quantum yield, emphasizing the role of alkyl chain length in optical properties .
- Applications : Luminescent materials, sensors.
11-Amino-N-(pyridin-2-yl)undecanamide (APUA)
- Structure: Undecanamide linked to a pyridine ring via an amino group.
- Key Properties: Used in epoxy nanocomposites for flame retardancy. The pyridine group enhances thermal stability and interfacial interactions in polymers, unlike the purely aliphatic target compound. Demonstrated improved char formation in cone calorimetry tests, suggesting utility in fire-resistant materials .
- Applications: Flame-retardant additives, nanocomposites.
Ethyl (2S)-5-(Diaminomethylideneamino)-2-(undecanoylamino)pentanoate
- Structure: Combines undecanoylamino with an arginate ester backbone.
- Key Properties: Derived from ethyl lauroyl arginate hydrochloride (a known antimicrobial agent). The undecanoyl group enhances lipophilicity, improving cell membrane penetration. Contrasts with the target compound in biological activity due to the arginate moiety .
- Applications : Antimicrobial agents, food preservatives.
N-Methyl-N-butyl-11-bromo-undecanamide
- Structure : Undecanamide with bromine at the 11th position and N-methyl/butyl substituents.
- Key Properties :
- Applications : Intermediate in organic synthesis.
N-[2-(2-Hydroxyethoxy)ethyl]decanamide
- Structure : Shorter decanamide chain (C10) with a hydroxyethoxyethyl group.
- Key Properties :
- Applications : Surfactants, drug delivery systems.
Comparative Data Table
Research Findings and Trends
- Alkyl Chain Length : Longer chains (C11 vs. C10) increase lipophilicity and fluorescence efficiency but reduce solubility .
- Functional Groups: Quinoline or pyridine rings enhance electronic properties (e.g., fluorescence, thermal stability), while bromine or hydroxyethoxy groups modify reactivity and solubility .
- Applications: Undecanamide derivatives are versatile, spanning materials science (polymers, nanocomposites) to biomedicine (antimicrobials, drug delivery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
